3'-Azido-3'-deoxyguanosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

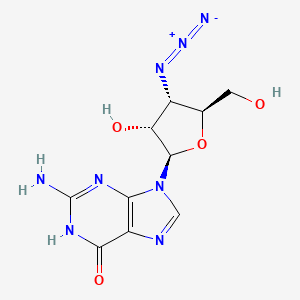

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOJLWIUDJJXHQ-DXTOWSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468812 |

Source

|

| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98870-11-2 |

Source

|

| Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 3'-Azido-3'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3'-azido-3'-deoxyguanosine, a nucleoside analog of significant interest in antiviral and oncological research. The document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure regioselectivity and high yields. An effective and reproducible method involves the synthesis of an N2-protected-3'-azido-2',3'-dideoxyguanosine derivative, which can then be deprotected to yield the final product.[1]

A common strategy employs N2-isobutyryl as a protecting group for the guanine (B1146940) base. The synthesis commences with the protection of the exocyclic amino group of guanosine (B1672433), followed by a series of reactions to introduce the azido (B1232118) group at the 3' position of the sugar moiety and subsequent deprotection steps.

Synthesis Workflow

The overall synthetic workflow can be visualized as a series of key transformations, starting from a protected guanosine derivative.

References

In-Depth Technical Guide: The Mechanism of Action of 3'-Azido-3'-deoxyguanosine in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-3'-deoxyguanosine (AZG), a nucleoside analog, demonstrates notable antiviral activity, particularly against retroviruses such as the Human Immunodeficiency Virus (HIV). Its mechanism of action is centered on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of these viruses. Following cellular uptake, AZG undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (AZG-TP). AZG-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral polymerase. Upon incorporation into the growing viral DNA chain, the 3'-azido group prevents the formation of the 3',5'-phosphodiester bond required for chain elongation, leading to premature chain termination and the cessation of viral replication. This technical guide provides a comprehensive overview of the mechanism of action of AZG, including its intracellular activation, interaction with viral polymerases, and the resulting inhibition of viral replication. It consolidates quantitative data on its antiviral efficacy and provides detailed experimental protocols for key assays.

Introduction

The strategic design of antiviral therapeutics has often targeted unique viral enzymes that are essential for their replication and absent in the host. For retroviruses, the RNA-dependent DNA polymerase, or reverse transcriptase (RT), is a prime target. Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiviral drugs that mimic natural nucleosides and, upon incorporation into the nascent viral DNA, halt its synthesis. This compound (AZG) is a guanosine (B1672433) analog belonging to this class. The replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an azido (B1232118) group is the key structural modification that confers its antiviral properties. This guide delves into the molecular intricacies of AZG's mechanism of action.

Intracellular Activation and Metabolism

For this compound to exert its antiviral effect, it must first be converted into its active triphosphate form within the host cell. This process is mediated by host cellular kinases.

Following transport into the cell, AZG is sequentially phosphorylated. Studies on the metabolism of AZG in CEM cells, a human T-cell line, have shown that the compound is a substrate for cellular kinases. However, the phosphorylation process is not always efficient. Research indicates that the diphosphate (B83284) of AZG (AZG-DP) is the predominant intracellular metabolite, suggesting that the conversion of the diphosphate to the triphosphate, catalyzed by nucleoside diphosphate kinase, is the rate-limiting step in the activation pathway[1]. This contrasts with the metabolism of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), where the monophosphate is the major accumulating metabolite[2].

Caption: Intracellular phosphorylation cascade of this compound (AZG).

Mechanism of Viral Replication Inhibition

The active form of the drug, AZG-TP, is the key effector molecule that directly interacts with the viral replication machinery.

Competitive Inhibition of Viral Reverse Transcriptase

AZG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral reverse transcriptase. The structural similarity between AZG-TP and dGTP allows the former to bind to the active site of the enzyme. While specific kinetic data for AZG-TP is limited in the reviewed literature, extensive studies on the closely related analog, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), provide a strong model for its mechanism. For AZT-TP, the inhibition of HIV reverse transcriptase is competitive with respect to dTTP, with reported Ki values as low as 0.0022 µM[3] and 0.04 µM, depending on the primer-template used[4]. It is highly probable that AZG-TP exhibits a similar competitive inhibition pattern with respect to dGTP.

Chain Termination

Upon binding to the reverse transcriptase, AZG-TP can be incorporated into the growing viral DNA chain opposite a cytosine base in the RNA or DNA template. The critical feature of AZG is the presence of the azido (-N3) group at the 3' position of the sugar moiety, in place of the hydroxyl (-OH) group found in natural deoxynucleosides. The 3'-hydroxyl group is essential for the formation of a 3',5'-phosphodiester bond with the incoming deoxynucleoside triphosphate, which is necessary for the elongation of the DNA chain. The absence of this 3'-OH group in the incorporated AZG monophosphate makes the formation of this bond impossible. Consequently, the viral DNA chain elongation is prematurely terminated. This act of chain termination is the ultimate cause of the inhibition of viral replication.

Caption: Competitive inhibition and chain termination by AZG-TP.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in cell culture systems. The following table summarizes the key quantitative data for the anti-HIV activity of AZG.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 3'-Azido-2',3'-dideoxyguanosine (AzddGuo) | HIV | MT-4 | 1.4 | >100 | >71 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is a general method for determining the in vitro antiviral activity of a compound against viruses that cause a cytopathic effect (CPE) in cultured cells.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit viral-induced cell death.

Materials:

-

Host cell line susceptible to the virus (e.g., MT-4 cells for HIV).

-

Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).

-

Virus stock with a known titer.

-

This compound (AZG) stock solution of known concentration.

-

96-well microtiter plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Plate reader.

-

CO₂ incubator.

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells per well). Incubate at 37°C in a 5% CO₂ atmosphere.

-

Compound Dilution: Prepare serial dilutions of AZG in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the medium from the cell monolayers.

-

Add the diluted AZG to the appropriate wells. Include wells with medium only (cell control) and wells with no compound (virus control).

-

Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 4-5 days (e.g., 0.01). Do not add virus to the cell control wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until the virus control wells show approximately 80-90% CPE.

-

Cell Viability Assessment:

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of AZG compared to the cell control.

-

Plot the percentage of viability against the log of the AZG concentration.

-

Determine the EC₅₀ value from the dose-response curve using non-linear regression analysis.

-

Caption: General workflow for determining the antiviral activity of AZG.

Reverse Transcriptase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a nucleoside triphosphate analog against a viral reverse transcriptase.

Objective: To determine the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of AZG-TP against a viral reverse transcriptase.

Materials:

-

Purified recombinant viral reverse transcriptase (e.g., HIV-1 RT).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Template-primer (e.g., poly(rA)/oligo(dT)₁₂₋₁₈).

-

Deoxynucleoside triphosphates (dNTPs), including [³H]-dGTP or another labeled dNTP.

-

This compound triphosphate (AZG-TP) stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the radiolabeled dNTP).

-

Prepare serial dilutions of AZG-TP.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, combine the reaction mixture with the different concentrations of AZG-TP. Include a control with no inhibitor.

-

Initiate the reaction by adding the reverse transcriptase.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

-

Quantification:

-

Dry the filters.

-

Place each filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AZG-TP concentration compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the log of the AZG-TP concentration to determine the IC₅₀.

-

To determine the Ki, perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (AZG-TP). Analyze the data using Lineweaver-Burk or Dixon plots, or non-linear regression fitting to the appropriate competitive inhibition model.

-

Caption: General workflow for determining the inhibitory activity of AZG-TP against reverse transcriptase.

Conclusion

This compound is a potent antiviral agent whose mechanism of action is well-characterized within the family of nucleoside reverse transcriptase inhibitors. Its efficacy relies on the cellular machinery for its activation to the triphosphate form, which then acts as a competitive inhibitor and, more importantly, a chain terminator of viral DNA synthesis. The selectivity of AZG for viral reverse transcriptase over host DNA polymerases provides a therapeutic window for its use. This in-depth guide provides the foundational knowledge for researchers and drug development professionals working on the development of novel antiviral therapies targeting viral polymerases. Further research to fully elucidate the kinetic parameters of AZG-TP with various viral polymerases and to explore its activity against a broader spectrum of viruses is warranted.

References

- 1. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of 3'-azido-3'-deoxythymidine triphosphate distearoylglycerol: a novel phospholipid conjugate of the anti-HIV agent AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Azido-3'-deoxyguanosine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 3'-Azido-3'-deoxyguanosine (AZddG), a potent nucleoside analog with significant antiviral and potential anticancer properties. From its initial synthesis to the elucidation of its dual inhibitory effects on viral reverse transcriptases and cellular telomerase, this document details the key scientific milestones. Quantitative data on its efficacy are presented, along with detailed experimental protocols for seminal studies. Furthermore, this guide explores the known signaling pathways affected by AZddG and its broader cellular implications, offering a valuable resource for researchers in virology, oncology, and drug development.

Discovery and Synthesis

The initial synthesis of this compound was first described in 1979 by M. Imazawa and F. Eckstein. Their work on 3'-azido-2',3'-dideoxyribofuranosylpurines laid the foundation for the development of this class of compounds.

Seminal Synthesis by Imazawa and Eckstein (1979)

History of Development: From Antiviral to Anticancer Agent

Initially investigated for its potential as an antiviral agent, the therapeutic landscape of this compound has expanded to include anticancer applications due to its inhibitory effects on telomerase.

Discovery as a Potent Anti-HIV Agent (1987)

In 1987, two independent research groups reported the potent and selective inhibitory activity of this compound against the Human Immunodeficiency Virus (HIV).

-

Hartmann, Hunsmann, and Eckstein demonstrated that AZddG could inhibit the HIV-induced cytopathogenic effect in vitro.

-

Baba, Pauwels, Balzarini, Herdewijn, and De Clercq further characterized its anti-HIV activity, showing it to be a potent and selective inhibitor of the virus.[1] Their study revealed that AZddG completely inhibited HIV-induced cytopathogenicity and viral antigen expression in MT-4 cells at a concentration of 5.0 microM.[1]

Elucidation of its Role as a Telomerase Inhibitor

Subsequent research uncovered a second critical mechanism of action for this compound: the inhibition of telomerase. This discovery opened up new avenues for its investigation as a potential anticancer agent. Long-term treatment with AZddG has been shown to cause telomere shortening in cultured human cells.[2][3]

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of reverse transcriptase and inhibition of telomerase.

Inhibition of Viral Reverse Transcriptase

As a nucleoside analog, AZddG acts as a chain terminator during viral DNA synthesis. Following intracellular phosphorylation to its triphosphate form (AZddGTP), it is incorporated by viral reverse transcriptase into the growing DNA chain. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, thus halting DNA elongation.

Inhibition of Telomerase

Telomerase, a reverse transcriptase that maintains telomere length in cancer cells, is also a target of AZddGTP. It is a potent inhibitor of telomerase, with its triphosphate form being incorporated into the telomeric DNA, leading to chain termination and subsequent telomere shortening.[1][2] This inhibition of telomerase can induce senescence and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and cytotoxicity of this compound.

Table 1: Anti-HIV Activity of this compound

| Parameter | Cell Line | Value | Reference |

| 50% Effective Dose (ED50) | MT-4 | 1.4 µM | [1] |

| Complete Inhibition of Cytopathogenicity | MT-4 | 5.0 µM | [1] |

| 50% Cytotoxic Dose (CD50) | MT-4 | 190 µM | [1] |

| Selectivity Index (CD50/ED50) | MT-4 | 136 | [1] |

Table 2: Telomerase Inhibition by this compound Triphosphate (AZddGTP)

| Parameter | Enzyme Source | Value | Reference |

| Potency | HeLa cell telomerase | More potent than AZTTP | [4] |

| Selectivity | DNA Polymerases α and δ | No significant inhibition | [1][2] |

Experimental Protocols

Anti-HIV Assay (MTT Method)

This protocol is based on the method described by Pauwels et al. for assessing the viability of HIV-infected cells.[5]

-

Cell Culture: MT-4 cells are seeded in 96-well microtiter plates.

-

Drug Treatment: Serial dilutions of this compound are added to the wells.

-

HIV Infection: Cells are infected with HIV.

-

Incubation: The plates are incubated to allow for viral replication and cytopathic effects to occur.

-

MTT Staining: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Absorbance Reading: The absorbance is measured spectrophotometrically to determine cell viability.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for measuring telomerase activity.

-

Cell Lysate Preparation: Prepare a cell extract from the desired cell line.

-

Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). Telomerase in the lysate will add telomeric repeats to the 3' end of the primer.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

-

Product Detection: The PCR products are separated by gel electrophoresis and visualized to determine the level of telomerase activity.

Signaling Pathways and Cellular Effects

The primary signaling impact of this compound stems from its inhibition of telomerase, which leads to telomere shortening and can trigger downstream cellular responses.

Induction of Apoptosis and Senescence

Chronic exposure of cancer cells to telomerase inhibitors like AZddG can lead to telomere shortening to a critical length. This can induce a DNA damage response, leading to either cellular senescence (a state of irreversible growth arrest) or apoptosis (programmed cell death). Studies on the related compound, 3'-azido-3'-deoxythymidine (AZT), have shown that it can induce senescence and apoptosis in tumor cells.

Cell Cycle Effects

Nucleoside analogs can interfere with the cell cycle. For instance, AZT has been shown to cause a transient and reversible synchronization of cells in the S phase of the cell cycle.[2] This effect could potentially be exploited to synergize with other anticancer agents that are S-phase specific.

Diagram of the Telomerase Inhibition Pathway

Caption: Telomerase Inhibition Pathway of AZddG.

Experimental Workflow for Assessing Cellular Effects

Caption: Workflow for analyzing cellular effects.

Future Directions

The dual mechanism of action of this compound as both an antiviral and a telomerase inhibitor makes it a compelling molecule for further research. Future studies should focus on:

-

Optimizing delivery and reducing toxicity: Developing prodrug strategies to enhance cellular uptake and reduce off-target effects.

-

Combination therapies: Investigating synergistic effects with other antiviral or anticancer agents.

-

Exploring broader anticancer applications: Evaluating its efficacy in a wider range of cancer types.

-

Investigating downstream signaling in more detail: A deeper understanding of the cellular response to AZddG-induced telomere shortening could reveal new therapeutic targets.

Conclusion

This compound has a rich history, from its initial synthesis to its discovery as a potent inhibitor of both HIV reverse transcriptase and cellular telomerase. Its well-defined mechanisms of action, supported by quantitative efficacy data, make it a valuable tool for researchers and a promising candidate for further therapeutic development in both infectious diseases and oncology. This guide provides a solid foundation for professionals seeking to understand and build upon the existing knowledge of this important nucleoside analog.

References

- 1. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic in vitro exposure to 3'-azido-2', 3'-dideoxythymidine induces senescence and apoptosis and reduces tumorigenicity of metastatic mouse mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolic Pathway of 3'-Azido-3'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular transport, metabolic activation, and mechanism of action of the nucleoside analog 3'-Azido-3'-deoxyguanosine (AZG). Understanding these fundamental processes is critical for the development of AZG as a potential therapeutic agent. The information presented is synthesized from key studies, with a focus on quantitative data, experimental methodologies, and the elucidation of the metabolic pathways involved. Much of the detailed metabolic data is derived from studies on the closely related compound 3'-azido-2',3'-dideoxyguanosine (B1384153) (AzddGuo), a key purine (B94841) analog investigated for its therapeutic properties.

Cellular Uptake and Transport

The entry of nucleoside analogs like AZG into target cells is the first critical step for their pharmacological activity. Generally, nucleosides and their analogs cross the cell membrane through two main families of specialized transporter proteins:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against their concentration gradient.

While these transporters are responsible for the uptake of many nucleoside analogs, the specific transporters involved in AZG uptake are not yet fully characterized. For some analogs, such as 3'-azido-3'-deoxythymidine (AZT) in T-lymphocytes, established nucleoside transporters appear to play a negligible role, suggesting the involvement of other regulated transport mechanisms or even passive diffusion under certain conditions[1]. Further research is required to identify the specific protein carriers responsible for AZG transport across the plasma membrane.

Intracellular Metabolic Pathway

Once inside the cell, AZG must be converted into its active triphosphate form. This process, known as anabolic phosphorylation, is catalyzed by a series of host cell kinases. However, this activation pathway competes with a significant catabolic route that inactivates the compound.

Anabolic Pathway (Activation):

-

Monophosphorylation: AZG is first phosphorylated to AZG-monophosphate (AZG-MP). This initial step is often rate-limiting for nucleoside analogs[2].

-

Diphosphorylation: AZG-MP is subsequently converted to AZG-diphosphate (AZG-DP).

-

Triphosphorylation: Finally, AZG-DP is phosphorylated to the pharmacologically active metabolite, AZG-triphosphate (AZG-TP).

Catabolic Pathway (Inactivation): Studies on the closely related 3'-azido-2',3'-dideoxyguanosine (AzddGuo) in CEM cells reveal a predominant catabolic pathway. A significant portion of the intracellular drug is broken down by purine nucleoside phosphorylase, which cleaves the glycosidic bond to release the guanine (B1146940) base. This guanine is then recycled into the host cell's normal purine nucleotide pool[3].

This metabolic balance is crucial, as only a small fraction of the parent compound is successfully converted into the active triphosphate form. In CEM cells, approximately 10% of intracellular AzddGuo is found as its nucleotide derivatives, with the diphosphate (B83284) form being the most abundant[3]. This accumulation of the diphosphate suggests that the enzyme nucleoside diphosphate kinase, which catalyzes the final phosphorylation step, is rate-limiting in this cell line[3].

The diagram below illustrates the competing anabolic and catabolic pathways of AZG.

Caption: Intracellular metabolic pathways of this compound (AZG).

Mechanism of Action

The antiviral and cytotoxic effects of AZG are mediated by its active triphosphate metabolite, AZG-TP.

-

DNA Chain Termination: AZG-TP mimics the natural deoxyguanosine triphosphate (dGTP) and can be incorporated into a growing DNA strand by viral or cellular DNA polymerases. However, the 3'-azido group, which replaces the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the immediate termination of DNA chain elongation[4].

-

Telomerase Inhibition: The triphosphate form, 3'-Azido-2',3'-ddGTP, has also been noted for its ability to inhibit telomerase activity, suggesting a potential application in anticancer research[4].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the metabolic study of 3'-azido-2',3'-dideoxyguanosine (AzddGuo) in CEM cells.

| Parameter | Finding | Cell Line | Reference |

| Metabolic Fate | ~90% of intracellular drug is catabolized and recycled. | CEM | [3] |

| ~10% is converted to AzddGuo nucleotides. | CEM | [3] | |

| Predominant Metabolite | The diphosphate of AzddGuo is the dominant nucleotide form. | CEM | [3] |

| Rate-Limiting Step | Nucleoside diphosphate kinase activity is rate-limiting for triphosphate formation. | CEM | [3] |

| Metabolic Enhancement | Phosphorylation of AzddGuo is increased twofold by hydroxyurea. | CEM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of nucleoside analogs like AZG.

5.1 Protocol for Cellular Uptake Assay

This protocol is designed to quantify the rate of AZG uptake into cultured cells using a radiolabeled analog.

-

Cell Culture: Plate cells (e.g., CEM, U937, HT1080) in 24-well plates and grow to 70-95% confluence[5].

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells three times with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[5].

-

Initiation of Uptake: Add 200 µL of transport buffer containing a known concentration of [³H]-AZG to each well to initiate uptake. For competition assays, co-incubate with a potential inhibitor[5].

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cell monolayer three times with ice-cold transport buffer to remove extracellular radiolabel[5].

-

Cell Lysis: Lyse the cells by adding 250 µL of a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. Measure total protein content in parallel wells to normalize uptake data.

5.2 Protocol for Intracellular Metabolite Analysis by HPLC

This protocol describes the extraction and quantification of AZG and its phosphorylated metabolites from cell culture.

-

Cell Treatment: Incubate cultured cells with a defined concentration of AZG for a specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 10 minutes to lyse the cells. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Separation: Collect the supernatant, which contains the acid-soluble metabolites. The general principle of using an acid (like perchloric acid) followed by neutralization is also a common method to separate the soluble fraction[2].

-

HPLC Analysis: Analyze the extract using a validated High-Performance Liquid Chromatography (HPLC) method, typically employing an anion-exchange column to separate the negatively charged mono-, di-, and triphosphates[6].

-

Detection and Quantification: Use a UV detector set to the absorbance maximum of guanosine (B1672433) (~252 nm) to detect the compounds. Quantify the amounts of AZG, AZG-MP, AZG-DP, and AZG-TP by comparing their peak areas to those of known standards. Results are typically expressed as pmol per 10⁶ cells.

The diagram below outlines a typical experimental workflow for investigating AZG metabolism.

Caption: Experimental workflow for AZG cellular uptake and metabolism studies.

Conclusion

The therapeutic potential of this compound is intrinsically linked to its cellular pharmacology. Its journey from extracellular space to its active, chain-terminating triphosphate form is a complex process governed by cellular transporters and a competing network of anabolic and catabolic enzymes. Key studies highlight that a substantial catabolic pathway mediated by purine nucleoside phosphorylase limits the efficiency of its activation, and the final phosphorylation step to AZG-TP appears to be a rate-limiting bottleneck in certain cell types[3]. A thorough understanding of these pathways, supported by robust quantitative analysis and detailed experimental protocols, is essential for optimizing the therapeutic application of AZG and for the rational design of next-generation nucleoside analogs with improved metabolic stability and efficacy.

References

- 1. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Azido-2',3'-ddGTP [baseclick.eu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Comparative metabolism of 3'-azido-3'-deoxythymidine in cultured hepatocytes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 3'-Azido-3'-deoxyguanosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

This technical guide provides a comprehensive structural analysis of the nucleoside analog, 3'-Azido-3'-deoxyguanosine. As a member of the azido-nucleoside family, which includes the renowned antiviral agent Zidovudine (AZT), understanding its three-dimensional structure and physicochemical properties is paramount for the rational design of novel therapeutic agents. This document collates available data on its synthesis, and spectroscopic and crystallographic properties. Due to the limited availability of direct experimental data for this compound, this guide leverages structural information from its close analog, 3'-Azido-3'-deoxythymidine (AZT), to provide a thorough and comparative analysis. Detailed experimental protocols, data tables, and visualizations of relevant biochemical pathways are presented to serve as a critical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a purine (B94841) nucleoside analog characterized by the substitution of the 3'-hydroxyl group of the deoxyribose sugar with an azido (B1232118) (N₃) moiety. This structural modification is the hallmark of a class of compounds that have been extensively investigated for their therapeutic potential, primarily as antiviral agents. The azido group's introduction prevents the formation of the 3'-5'-phosphodiester bond essential for DNA chain elongation, acting as a potent chain terminator for viral polymerases.

The most prominent member of this class is 3'-azido-3'-deoxythymidine (AZT or Zidovudine), the first drug approved for the treatment of HIV. While AZT is a pyrimidine (B1678525) analog, this compound represents its guanosine (B1672433) counterpart. Understanding the subtle yet significant structural differences imparted by the guanine (B1146940) base is crucial for elucidating its specific biological activity, potential for incorporation by viral polymerases, and metabolic fate.

This guide aims to provide a detailed overview of the structural aspects of this compound. It will cover the synthetic strategies, and a deep dive into its structural and spectroscopic properties. Where direct data for the guanosine analog is unavailable, a comparative analysis with the well-characterized AZT will be made to infer and discuss the expected structural features.

Synthesis and Purification

The synthesis of 3'-azido-3'-deoxynucleosides typically involves the stereoselective introduction of the azide (B81097) functionality at the 3' position of a suitably protected nucleoside precursor. Several synthetic routes have been developed for azido-nucleosides.

Experimental Protocol: Synthesis of 3'-Azido-2',3'-dideoxyguanosine (B1384153) Derivatives

A common approach for the synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives involves the transformation of a 3'-O-mesylate precursor with lithium azide.[1] The following is a generalized protocol based on established methods:

-

Protection of the Guanine Base: The N² position of the guanine base is often protected, for instance, with an isobutyryl group, to prevent side reactions.

-

Synthesis of the 3'-O-Mesylate Precursor: A protected 2'-deoxyguanosine (B1662781) derivative is treated with methanesulfonyl chloride in a suitable solvent like pyridine (B92270) at low temperatures to form the 3'-O-mesylate.

-

Azide Substitution: The 3'-O-mesylate intermediate is then dissolved in an appropriate solvent, such as dimethylformamide (DMF), and treated with an excess of lithium azide (LiN₃). The reaction mixture is heated to facilitate the Sₙ2 displacement of the mesylate group by the azide anion.

-

Deprotection: The protecting groups on the guanine base and any other protecting groups on the sugar moiety are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol).

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Diagram of the General Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Crystallographic Analysis

To date, a crystal structure for this compound has not been deposited in the public databases. However, the crystal structure of its thymidine (B127349) analog, AZT, has been extensively studied and provides a reliable model for the expected conformation of the sugar-azide moiety.

Methodology: X-ray Crystallography

The determination of the three-dimensional structure of a nucleoside analog like this compound would typically follow this experimental protocol:

-

Crystallization: Single crystals of the compound are grown by slow evaporation of a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.

Structural Parameters (Based on AZT Analog)

The following tables summarize the crystallographic data for AZT, which can be considered representative for the deoxyribose and azide portions of this compound.

Table 1: Crystal Data and Structure Refinement for 3'-Azido-3'-deoxythymidine (AZT)

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃N₅O₄ |

| Formula Weight | 267.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.716 |

| b (Å) | 11.998 |

| c (Å) | 17.658 |

| β (°) | 94.26 |

| Volume (ų) | 1208 |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for the Sugar-Azide Moiety of AZT

| Bond | Length (Å) | Angle | Degrees (°) |

| C3'-N3 | ~1.49 | C2'-C3'-C4' | ~102 |

| N3-N4 | ~1.23 | C2'-C3'-N3 | ~113 |

| N4-N5 | ~1.13 | C4'-C3'-N3 | ~111 |

| C3'-C4' | ~1.52 | C3'-N3-N4 | ~115 |

| C4'-O4' | ~1.45 | N3-N4-N5 | ~172 |

Note: Data is derived from published crystal structures of AZT and may vary slightly between different studies.

The sugar pucker in AZT is typically found in a C3'-exo or C2'-endo conformation. It is expected that this compound would adopt a similar sugar conformation. The azido group is nearly linear, and its orientation relative to the sugar ring is a key structural feature.

Spectroscopic Characterization

Spectroscopic techniques are essential for the confirmation of the chemical structure and for providing insights into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of nucleoside analogs.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the assignment of all proton and carbon signals.

-

Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) in Hertz (Hz) provide information about the dihedral angles between adjacent protons, which is crucial for determining the sugar pucker.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |

| H-8 | ~8.0 | C-8 |

| H-1' | ~6.1 | C-1' |

| H-2'α | ~2.3 | C-2' |

| H-2'β | ~2.6 | |

| H-3' | ~4.4 | C-3' |

| H-4' | ~4.0 | C-4' |

| H-5'a | ~3.5 | C-5' |

| H-5'b | ~3.6 | |

| NH₂ | ~6.5 | C-2 |

| NH | ~10.6 | C-4 |

| C-5 | ||

| C-6 |

Note: These are estimated values based on guanosine derivatives and data from related azido-nucleosides. Actual values may vary.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group, which typically appears around 2100 cm⁻¹.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for nucleosides. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of the molecule.

Biological Activity and Mechanism of Action

This compound, like other 3'-azido-nucleosides, is expected to exert its biological effects primarily through the inhibition of viral polymerases, such as reverse transcriptase.

Mechanism of Reverse Transcriptase Inhibition

The antiviral activity of 3'-azido-nucleosides is dependent on their intracellular conversion to the active triphosphate form.

Caption: Intracellular activation and mechanism of action.

The process involves:

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: It is sequentially phosphorylated by cellular kinases to its mono-, di-, and finally triphosphate form (this compound triphosphate).

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate (dGTP) for the active site of the viral reverse transcriptase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

Studies on 3'-azido-2',3'-dideoxyguanosine have shown its metabolism in CEM cells, where it is converted to its nucleotides.[1] The diphosphate form was found to be predominant, suggesting that nucleoside diphosphate kinase might be a rate-limiting step in the formation of the active triphosphate.[1]

Conclusion

The structural analysis of this compound is crucial for understanding its potential as a therapeutic agent. While direct crystallographic data remains to be elucidated, a comprehensive structural profile can be inferred from its close analog, AZT, and through spectroscopic and computational methods. This guide provides a foundational resource for researchers, summarizing the key structural features, experimental methodologies for characterization, and the established mechanism of action for this class of compounds. Further investigation into the specific interactions of this compound with viral polymerases and its metabolic profile will be instrumental in advancing its development as a potential antiviral drug.

References

An In-depth Technical Guide on the Biochemical Properties of 3'-Azido-3'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxyguanosine (AzddG) is a synthetic nucleoside analog that has garnered significant interest in the scientific community for its potential as a therapeutic agent. Structurally similar to the natural nucleoside deoxyguanosine, AzddG is characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) group. This modification is pivotal to its mechanism of action, primarily as a chain terminator in nucleic acid synthesis. This technical guide provides a comprehensive overview of the biochemical properties of AzddG, including its metabolism, mechanism of action, and effects on cellular processes, with a focus on its role as a telomerase inhibitor.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃N₇O₃ | N/A |

| Molecular Weight | 279.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Metabolism and Bioactivation

The therapeutic efficacy of this compound is contingent on its intracellular conversion to the active triphosphate form, this compound triphosphate (AzddGTP). This bioactivation is a multi-step enzymatic process.

In studies conducted on CEM cells, a human T-lymphoblastoid cell line, the metabolism of radiolabeled AzddG was investigated.[1] It was observed that a significant portion of the compound undergoes catabolism, with the guanine (B1146940) base being recycled into the purine (B94841) salvage pathway.[1] However, a fraction of AzddG is phosphorylated to its monophosphate (AzddGMP), diphosphate (B83284) (AzddGDP), and ultimately the active triphosphate (AzddGTP) forms.[1] The rate-limiting step in this phosphorylation cascade appears to be the conversion of AzddGDP to AzddGTP, catalyzed by nucleoside diphosphate kinase.[1]

Metabolic Pathway of this compound.

Mechanism of Action: Telomerase Inhibition

The primary molecular target of AzddG's active form, AzddGTP, is telomerase. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process crucial for the immortalization of cancer cells.

AzddGTP acts as a potent and selective inhibitor of telomerase.[2] Studies have shown that AzddGTP is a more effective inhibitor of HeLa cell telomerase compared to other azido-purine nucleoside triphosphates.[2] The mechanism of inhibition involves the incorporation of AzddGMP into the growing telomeric DNA strand. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and subsequent telomere shortening.[2] This selective inhibition of telomerase over cellular DNA polymerases α and δ underscores its potential as a targeted anticancer agent.[2]

Mechanism of Telomerase Inhibition by AzddGTP.

Effects on Cellular Processes

The inhibition of telomerase by AzddG has significant consequences for cellular function, particularly in cancer cells that rely on telomerase for their proliferative capacity.

Long-term treatment of human myeloid leukemia (HL-60) cells and telomerase-immortalized human fibroblast (hTERT-BJ1) cells with AzddG leads to progressive telomere shortening.[2][3] This telomere erosion can trigger cellular senescence or apoptosis. Interestingly, in HL60 cells, prolonged exposure to AzddG led to a stabilization of telomere length at a shorter size, suggesting the development of resistance mechanisms.[4] This was accompanied by an increase in the expression of TERT (the catalytic subunit of telomerase) and POT1 (a telomere-binding protein), and a lengthening of the telomeric 3' G-overhangs.[4]

Potential as an Antiviral Agent

While the primary focus of recent research on AzddG has been its anticancer properties, its structural similarity to other nucleoside analogs used as antiviral drugs, such as zidovudine (B1683550) (AZT), suggests potential antiviral activity. The triphosphate form of these analogs typically acts as a competitive inhibitor and a chain terminator for viral reverse transcriptases.

Quantitative Biochemical Data

| Parameter | Enzyme/System | Value | Cell Line/Conditions | Reference |

| Telomerase Inhibition | HeLa Cell Telomerase | Most potent among tested azido-purine nucleosides | in vitro | [2] |

| DNA Polymerase Inhibition | DNA Polymerase α and δ | No significant inhibition | in vitro | [2] |

Note: A specific IC50 value for AzddGTP against telomerase is not available in the cited literature, though it is described as the most potent inhibitor among the tested analogs.

Experimental Protocols

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

This assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like AzddG.

Principle: The assay consists of two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR. The inhibition of telomerase by a compound is determined by the reduction in the amount of PCR product.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based)

-

TS primer (forward primer for telomerase extension)

-

ACX primer (reverse primer for PCR)

-

dNTPs

-

AzddGTP (or other inhibitors)

-

Taq DNA polymerase

-

PCR buffer

-

Control cell extracts (positive and negative)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

DNA staining agent (e.g., SYBR Green)

Procedure:

-

Cell Lysate Preparation: Prepare cell extracts from control and treated cells using a suitable lysis buffer. Quantify the protein concentration of the lysates.

-

Telomerase Extension Reaction: In a PCR tube, combine the cell lysate, TS primer, dNTPs, and the test compound (AzddGTP) or vehicle control. Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

PCR Amplification: Add the ACX primer, Taq DNA polymerase, and PCR buffer to the reaction mixture. Perform PCR with appropriate cycling conditions (e.g., initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension).

-

Detection and Analysis: Resolve the PCR products on a non-denaturing polyacrylamide gel. Stain the gel to visualize the characteristic ladder of telomeric repeats. Quantify the intensity of the bands to determine the level of telomerase activity and the inhibitory effect of the compound.

Workflow for the Telomerase Repeat Amplification Protocol (TRAP) Assay.

Southern Blot Analysis for Telomere Length

This technique is used to determine the length of telomeres in cells treated with AzddG.

Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats. The resulting DNA fragments are separated by size using agarose (B213101) gel electrophoresis, transferred to a membrane, and hybridized with a labeled telomere-specific probe.

Materials:

-

Genomic DNA extraction kit

-

Restriction enzymes (e.g., HinfI and RsaI)

-

Agarose gel and electrophoresis apparatus

-

Nylon membrane

-

Telomere-specific DNA probe (e.g., (TTAGGG)n)

-

Labeling system for the probe (e.g., digoxigenin (B1670575) or radioactivity)

-

Hybridization buffer and wash solutions

-

Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

-

Genomic DNA Extraction and Digestion: Extract high-quality genomic DNA from control and AzddG-treated cells. Digest the DNA with a mixture of restriction enzymes that cut frequently in the genome but not in the telomeric regions.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration agarose gel.

-

Southern Transfer: Transfer the size-separated DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled telomere-specific probe overnight in a hybridization oven.

-

Washing and Detection: Wash the membrane to remove unbound probe. Detect the hybridized probe using an appropriate detection system. The result will be a smear of telomeric DNA fragments, and the average length can be determined by comparison to a DNA ladder.

Workflow for Southern Blot Analysis of Telomere Length.

Conclusion

This compound is a promising nucleoside analog with significant potential as a therapeutic agent. Its bioactivation to the triphosphate form allows it to act as a potent and selective inhibitor of telomerase, a key enzyme in cancer cell immortalization. The resulting telomere shortening can induce cell senescence or apoptosis. While its antiviral properties are less explored, its structural similarity to established reverse transcriptase inhibitors suggests a likely mechanism of action against viral polymerases. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific inhibitory constants for various targets and a more detailed investigation into its effects on cellular signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biochemical properties and therapeutic applications of this intriguing molecule.

References

- 1. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on amounts of TERT and POT1 in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

3'-Azido-3'-deoxyguanosine: A Technical Guide to its Function as a DNA Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxyguanosine (AZddG) is a synthetic nucleoside analog belonging to the family of chain-terminating DNA synthesis inhibitors. Structurally similar to the natural deoxynucleoside, 2'-deoxyguanosine, AZddG is distinguished by the substitution of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (N₃) group. This modification is central to its mechanism of action and renders it a potent tool in molecular biology research and a compound of interest in drug development, particularly in antiviral and anticancer therapies.

This technical guide provides a comprehensive overview of the core principles underlying the function of this compound as a DNA chain terminator, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Mechanism of Action: Chain Termination

The primary mechanism by which this compound inhibits DNA synthesis is through chain termination. For AZddG to exert its effect, it must first be anabolically converted into its active triphosphate form, this compound-5'-triphosphate (AZddGTP), by intracellular kinases.

Once phosphorylated, AZddGTP acts as a substrate for DNA polymerases. During DNA replication or repair, the polymerase can incorporate AZddGTP into the nascent DNA strand opposite a cytosine base in the template strand. However, the absence of the crucial 3'-hydroxyl group on the incorporated AZddG monophosphate prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate. This inability to form the next linkage in the polynucleotide chain results in the immediate cessation of DNA elongation, a process known as chain termination.

Quantitative Data on Polymerase Inhibition

The efficacy of AZddGTP as a chain terminator is dependent on its affinity for and incorporation by various DNA polymerases. It has been shown to be a potent inhibitor of telomerase, a specialized reverse transcriptase, while exhibiting significantly less activity against cellular DNA polymerases, suggesting a degree of selectivity.

| Enzyme | Substrate/Inhibitor | Km / Ki (µM) | Enzyme Source |

| Telomerase | dGTP | 8.2 ± 2.1 | HeLa Cells |

| Telomerase | AZddGTP | 1.5 | HeLa Cells |

| DNA Polymerase α | AZddGTP | Weak to no inhibition | Calf Thymus |

| DNA Polymerase δ | AZddGTP | Weak to no inhibition | Calf Thymus |

Table 1: Kinetic Parameters of AZddGTP Inhibition. Km represents the Michaelis constant for the natural substrate, and Ki is the inhibition constant for AZddGTP. Data for telomerase from[1]. Data for DNA polymerases α and δ is qualitative based on current literature.

Experimental Protocols

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

This protocol is adapted from standard TRAP assay methodologies and is designed to assess the inhibitory effect of AZddGTP on telomerase activity.

Objective: To quantify the inhibition of telomerase by AZddGTP.

Materials:

-

Cell lysate containing active telomerase (e.g., from HeLa cells)

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX reverse primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

dNTP mix (dATP, dTTP, dCTP, dGTP)

-

AZddGTP

-

Taq DNA polymerase

-

TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl₂, 63 mM KCl, 0.005% Tween 20, 1 mM EGTA)

-

RNase-free water

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining agent (e.g., SYBR Green)

Procedure:

-

Telomerase Extension Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs (excluding dGTP if testing competitive inhibition), TS primer, and cell lysate.

-

In separate tubes, add varying concentrations of AZddGTP or dGTP (for standard curve).

-

Incubate the reaction at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

-

Inactivate the telomerase by heating at 95°C for 5 minutes.

-

-

PCR Amplification:

-

To each reaction tube, add a PCR master mix containing TRAP buffer, dNTPs (including dGTP), ACX reverse primer, and Taq DNA polymerase.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5 minutes

-

-

-

Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Stain the gel with a suitable DNA stain and visualize the characteristic DNA ladder pattern.

-

Quantify the intensity of the bands to determine the level of telomerase activity in the presence of different concentrations of AZddGTP.

-

Calculate the IC₅₀ value, which is the concentration of AZddGTP that inhibits 50% of the telomerase activity.

-

DNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of AZddGTP on DNA polymerase activity.

Objective: To determine the IC₅₀ or Kᵢ of AZddGTP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., DNA Polymerase α or δ)

-

Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)

-

Radiolabeled dNTP (e.g., [³H]dGTP)

-

Unlabeled dNTPs

-

AZddGTP

-

Reaction buffer appropriate for the specific polymerase

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).

-

Add varying concentrations of AZddGTP to a series of reaction tubes.

-

Initiate the reaction by adding the purified DNA polymerase.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold TCA.

-

Precipitate the DNA by incubating on ice.

-

-

Filtration and Washing:

-

Collect the precipitated DNA on glass fiber filters.

-

Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

-

Quantification:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of DNA synthesized.

-

-

Analysis:

-

Plot the percentage of polymerase activity against the concentration of AZddGTP.

-

Determine the IC₅₀ value from the dose-response curve.

-

For Kᵢ determination, perform the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (AZddGTP) and analyze the data using Lineweaver-Burk or Dixon plots.

-

Impact on Cellular Signaling Pathways

The incorporation of this compound into cellular DNA and the subsequent chain termination can trigger various cellular signaling pathways, primarily those related to DNA damage response, cell cycle control, and apoptosis. While direct studies on AZddG are limited, the effects of its well-studied analog, 3'-azido-3'-deoxythymidine (AZT), provide a strong indication of the likely cellular consequences.

Cell Cycle Arrest

The inhibition of DNA synthesis by AZddG is expected to cause an arrest in the S phase of the cell cycle. The presence of unterminated DNA replication forks triggers the DNA damage response (DDR) pathway.

Induction of Apoptosis

Prolonged cell cycle arrest and the accumulation of DNA damage can lead to the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is likely to be a key player, initiated by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Conclusion

This compound is a powerful tool for studying and inhibiting DNA synthesis. Its mechanism as a chain terminator, particularly its potent inhibition of telomerase, makes it a valuable compound for research in cancer and aging. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into the biochemical and cellular effects of this and other nucleoside analogs. A deeper understanding of its interactions with various polymerases and its impact on cellular signaling will be crucial for the potential development of novel therapeutic strategies.

References

In Vitro Antiviral Spectrum of 3'-Azido-3'-deoxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of the nucleoside analog, 3'-Azido-3'-deoxyguanosine (also known as 3'-azido-2',3'-dideoxyguanosine (B1384153) or AzddGuo). This document summarizes the available quantitative data on its efficacy against various viruses, details the experimental methodologies employed in these studies, and illustrates the key molecular pathways and experimental workflows.

Antiviral Activity

This compound has demonstrated notable activity against retroviruses, particularly Human Immunodeficiency Virus (HIV). The available data on its in vitro antiviral spectrum is summarized below.

Quantitative Antiviral Data

The antiviral efficacy of this compound is primarily documented against HIV-1. Key quantitative data from in vitro studies are presented in the following table for easy comparison.

| Virus | Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | MT-4 | 1.4 | >190 | 136 | [1] |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

It is important to note that the unnatural β-L-enantiomer of 3'-azido-2',3'-dideoxyguanosine derivatives were synthesized and evaluated for their activity against HIV and Hepatitis B Virus (HBV), but they did not show significant activity. This suggests that the antiviral activity is specific to the β-D-enantiomer.

Mechanism of Action

As a nucleoside analog, this compound exerts its antiviral effect by acting as a chain terminator during viral reverse transcription. The proposed mechanism involves the following steps:

-

Cellular Uptake: The compound is transported into the host cell.

-

Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (AzddGTP).

-

Inhibition of Viral Reverse Transcriptase: AzddGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase.

-

Chain Termination: Once incorporated, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the growing DNA chain and thus inhibiting viral replication.

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiviral activity of this compound.

Anti-HIV Cytopathogenicity Assay

This assay is used to determine the ability of a compound to inhibit the cytopathic effect (CPE) of HIV in a susceptible cell line.

Materials:

-

Cells: MT-4 cells (a human T-cell leukemia cell line highly susceptible to HIV-1).

-

Virus: HIV-1.

-

Compound: this compound.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Assay Plates: 96-well microtiter plates.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye.

Procedure:

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a no-drug control.

-

Virus Infection: Infect the cells with a predetermined amount of HIV-1, typically at a multiplicity of infection (MOI) that results in significant CPE within 4-5 days. Include uninfected cell controls.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.

-

Assessment of CPE: After the incubation period, assess cell viability using the MTT assay. This involves adding MTT solution to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals with a solvent (e.g., DMSO or acidified isopropanol).

-

Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). The EC₅₀ is calculated as the compound concentration that results in a 50% protection from virus-induced cell death. The CC₅₀ is determined in parallel on uninfected cells treated with the compound.

dot

Caption: Workflow for the anti-HIV cytopathogenicity assay.

Conclusion

The available in vitro data strongly indicates that this compound is a potent and selective inhibitor of HIV-1 replication. Its mechanism of action as a reverse transcriptase chain terminator is well-established for nucleoside analogs of this class. While its activity against other viruses appears limited based on current literature, its efficacy against HIV-1 warrants its consideration in the landscape of antiretroviral drug development. Further research to explore its activity against a broader range of retroviruses and to fully elucidate its pharmacological profile would be beneficial.

References

Early Studies on 3'-Azido-3'-deoxyguanosine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific investigations into the cytotoxic effects of 3'-Azido-3'-deoxyguanosine (AZG), a guanosine (B1672433) analog. The document focuses on compiling available data, detailing experimental methodologies, and visualizing the proposed mechanisms of action to support further research and development in this area. While direct quantitative cytotoxicity data for AZG is limited in early studies, this guide synthesizes the foundational knowledge and provides context through related compounds.

Introduction to this compound (AZG)

This compound, also known as Azido-deoxyguanosine (AZG), is a synthetic nucleoside analog of guanosine. Structurally, it is characterized by the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azido (B1232118) group (-N3). This modification is critical to its biological activity, as it prevents the formation of phosphodiester bonds during DNA synthesis, acting as a chain terminator. Early research on AZG and similar nucleoside analogs has primarily explored their potential as antiviral and anticancer agents. The primary mechanism of cytotoxicity is believed to be through the inhibition of telomerase and subsequent induction of telomere shortening.

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound from early studies is sparse. Most of the initial research focused on its thymidine (B127349) analog, 3'-Azido-3'-deoxythymidine (AZT), also known as Zidovudine. For comparative purposes, the following table includes cytotoxicity data for AZT in various human cell lines. It is important to note that these values are not directly transferable to AZG, but they provide a relevant context for the cytotoxicity of 3'-azido-nucleoside analogs.

| Compound | Cell Line | Assay | Exposure Time | IC50 / ED50 | Reference |

| This compound (AZG) | Various | Not Specified | Not Specified | Data Not Available | - |

| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 (Colon Cancer) | Not Specified | 5 days | 55 µM[1] | [1] |

| 3'-Azido-3'-deoxythymidine (AZT) | HL-60 (Leukemia) | Growth Inhibition | Not Specified | 670 µM[2] | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | H-9 (T-cell Leukemia) | Growth Inhibition | Not Specified | 100 µM[2] | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | K-562 (Myelogenous Leukemia) | Growth Inhibition | Not Specified | 100 µM[2] | [2] |

Mechanism of Action

The primary proposed mechanism for the cytotoxic action of this compound is through the inhibition of telomerase, a reverse transcriptase that maintains telomere length in cancer cells.

Intracellular Phosphorylation and Telomerase Inhibition

Upon entering a cell, AZG is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (AZG-TP). AZG-TP then acts as a competitive inhibitor and a chain-terminating substrate for telomerase.

References

- 1. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3'-Azido-3'-deoxyguanosine Precursors for Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3'-Azido-3'-deoxyguanosine, a crucial nucleoside analog used in antiviral research and drug development. The document details the necessary precursors, a step-by-step synthetic pathway with explicit experimental protocols, and the established mechanism of action of its triphosphate form as a viral polymerase inhibitor.

Introduction

This compound is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are of significant interest in the field of medicinal chemistry, primarily for their potent antiviral activities. The strategic replacement of the 3'-hydroxyl group on the ribose sugar with an azido (B1232118) moiety allows the corresponding triphosphate to act as a chain terminator during viral nucleic acid replication. This guide focuses on a common and effective synthetic route to obtain this compound, starting from commercially available guanosine (B1672433). The synthesis involves a series of protection, activation, and substitution reactions to achieve the desired modification at the 3' position.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful protection of the reactive functional groups on the guanine (B1146940) base and the sugar moiety to ensure regioselectivity. The overall strategy involves:

-